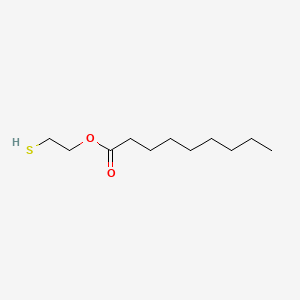
2-(2-Chloropropan-2-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloropropan-2-yl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the isopropylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, safety, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloropropan-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Oxidation: Formation of triazine oxides or hydroxides.
Reduction: Formation of triazine amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloropropan-2-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Industry: Used in the production of herbicides and pesticides due to its ability to inhibit certain enzymes in plants.
Wirkmechanismus
The mechanism of action of 2-(2-Chloropropan-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is why it is effective as a herbicide. The exact molecular targets and pathways can vary depending on the specific application and organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloropropan-2-yl)-1,3,5-trimethylbenzene
- 2-(2-Chloropropan-2-yl)benzene
- 1-Chloro-1-methylethylbenzene
Uniqueness
2-(2-Chloropropan-2-yl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts different chemical properties compared to similar compounds with benzene rings
Eigenschaften
CAS-Nummer |
30361-88-7 |
|---|---|
Molekularformel |
C6H8ClN3 |
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
2-(2-chloropropan-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C6H8ClN3/c1-6(2,7)5-9-3-8-4-10-5/h3-4H,1-2H3 |
InChI-Schlüssel |
OFEVJDPBMWZGBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=NC=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



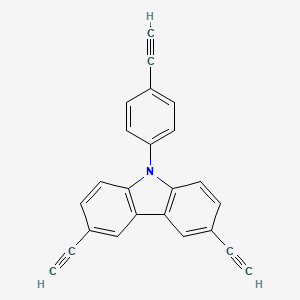

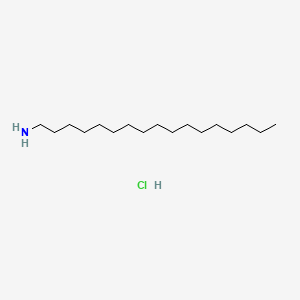
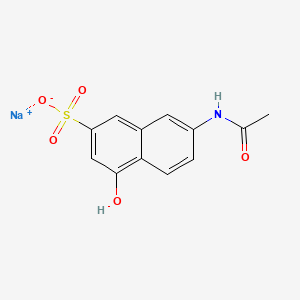

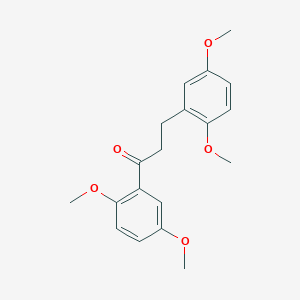

![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
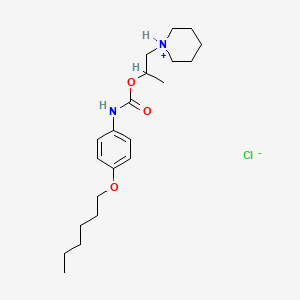
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)
